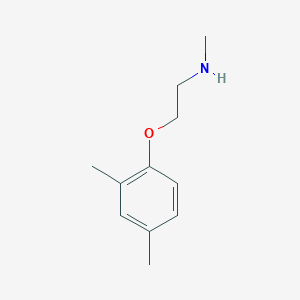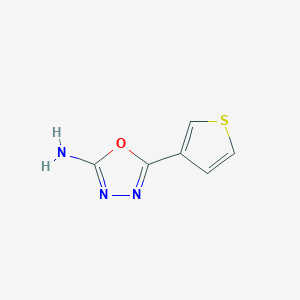
2-N-benzyl-2-N-methylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-benzyl-2-N-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study by Grivsky et al. (1980) describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant antitumor activity against the Walker 256 carcinosarcoma in rats. This synthesis route is applicable to the preparation of many substituted benzylpyrido[2,3-d]pyrimidines, demonstrating the potential of related compounds in cancer research (Grivsky et al., 1980).
Antibacterial Agents
Rauckman and Roth (1980) explored the synthesis of 2,4-diamino-5-benzylpyrimidines and their analogues, including the process of C-benzylation of aminopyridines. While specific derivatives were less active as inhibitors of bacterial dihydrofolate reductase compared to trimethoprim, the study underscores the structural versatility and potential of aminopyridines in developing antibacterial agents (Rauckman & Roth, 1980).
Fluorescent Receptors for Metal Ion Detection
Pawar et al. (2015) designed a chemosensor molecule based on the benzene-1,2-diamine structure, demonstrating selectivity and sensitivity for Ni2+ and Cu2+ ions. This research highlights the application of aminopyridine derivatives in environmental monitoring and the detection of metal ions in solutions, with implications for water quality assessment (Pawar et al., 2015).
Novel Polyimides and Materials Science
Zhang et al. (2005) synthesized a new aromatic diamine monomer containing a pyridine unit, demonstrating its utility in preparing polyimides with potential applications in materials science, particularly in the development of high-performance polymers with specific thermal and mechanical properties (Zhang et al., 2005).
Electrochemical and Photophysical Properties
A study on ruthenium(II) complexes by Gobetto et al. (2006) investigated the electrochemical behavior and photophysical properties of complexes incorporating a pyridine moiety. This research is relevant for the development of luminescent materials and the study of their electrogenerated chemiluminescence, with applications in sensing and electronic devices (Gobetto et al., 2006).
Propriétés
IUPAC Name |
2-N-benzyl-2-N-methylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16(10-11-6-3-2-4-7-11)13-12(14)8-5-9-15-13/h2-9H,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPIBUVTFBCMRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)
![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)





![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)




